Isochanoclavine I
描述
Isochanoclavine I is a clavine alkaloid belonging to the ergot alkaloid family, a class of indole-derived secondary metabolites primarily produced by fungi such as Penicillium and Aspergillus species . Structurally, it is characterized by a tetracyclic ergoline scaffold, which includes a bicyclic indole moiety fused to a bicyclic ring system. Isochanoclavine I is distinguished by its stereochemical configuration and substituent arrangement, which differentiate it from other clavine alkaloids like Chanoclavine I and Chanoclavine II .
Biosynthetically, clavine alkaloids arise from the condensation of tryptophan and dimethylallyl pyrophosphate (DMAPP) via prenyltransferases, followed by oxidative modifications mediated by monooxygenases and dioxygenases . Isochanoclavine I is proposed to derive from Chanoclavine I through enzymatic isomerization or rearrangement, though its exact biosynthetic pathway remains under investigation .
属性
CAS 编号 |
1150-44-3 |
|---|---|
分子式 |
C26H26N6O10S2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
(Z)-2-methyl-3-[(4R,5R)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6-/t13-,15-/m1/s1 |
InChI 键 |
SAHHMCVYMGARBT-NFNYYWLXSA-N |
SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
手性 SMILES |
C/C(=C/[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
规范 SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
产品来源 |
United States |
化学反应分析
Table 1: Enzymes Involved in Isochanoclavine I Metabolism
| Enzyme | Function | Gene | Source Organism |
|---|---|---|---|
| FAD oxidoreductase | Converts N-Me-DMAT to chanoclavine I | ifgC | Penicillium roqueforti |
| Catalase-like enzyme | Supports oxidative cyclization | ifgD | Penicillium roqueforti |
| Short-chain dehydrogenase | Oxidizes chanoclavine I to aldehyde | ifgE | Penicillium roqueforti |
| Festuclavine synthase | Cyclizes aldehyde to festuclavine | ifgF1 | Penicillium roqueforti |
Mechanistic insights :
-
Festuclavine synthase (IfgF1) catalyzes a diffusion-controlled cyclization of chanoclavine I aldehyde, dependent on solvent viscosity and pH .
-
Silencing ifgA (DMATS enzyme) diverts precursors to alternative pathways, reducing isochanoclavine I yield .
Non-Enzymatic Modifications
While enzymatic reactions dominate, chemical interventions include:
-
Oxidative coupling : Chanoclavine I aldehyde undergoes spontaneous cyclization under acidic conditions to form festuclavine .
-
Photochemical cyclization : UV light promotes D-ring closure in synthetic analogs, though not directly reported for isochanoclavine I .
Structural Determinants of Reactivity
-
Hydroxyl group pKa : The 2'-hydroxyl’s ionization state (pKa ~6.0–7.5) dictates cyclization efficiency .
-
Conformational preorganization : Enzyme binding pockets align reactive groups for stereospecific ring closure .
Industrial and Pharmacological Implications
相似化合物的比较
Structural Differences
The primary distinction between Isochanoclavine I and its analogs lies in their stereochemistry and functional group positioning. A comparative structural analysis is summarized in Table 1:
Table 1: Structural Comparison of Clavine Alkaloids
Isochanoclavine I and Chanoclavine I are stereoisomers, differing in the spatial arrangement of the C-10 methyl group, which impacts their biological activity and chemical reactivity .
常见问题
Basic Research Questions
Q. What are the established methods for synthesizing Isochanoclavine I in laboratory settings, and how do they differ in yield and purity?
- Methodological Answer: Isochanoclavine I synthesis typically involves chemical synthesis (e.g., ergoline backbone modification) or fungal biosynthesis (e.g., Claviceps spp. fermentation). Chemical routes often employ enantioselective catalysis to achieve stereochemical fidelity , while biosynthetic approaches require optimization of fungal culture conditions (e.g., nitrogen source, pH) to maximize alkaloid yield . Purity is assessed via HPLC with UV/fluorescence detection, with yields varying from 5–20% (chemical) to 10–50 mg/L (biosynthetic) depending on strain and reaction conditions .
Q. How is Isochanoclavine I typically characterized and quantified in complex biological matrices?
- Methodological Answer: Characterization relies on tandem LC-MS/MS for structural elucidation, with collision-induced dissociation (CID) confirming key fragments (e.g., m/z 239 for the ergoline core). Quantification in biological samples (e.g., plasma, tissue homogenates) employs stable isotope dilution assays (SIDAs) using deuterated analogs as internal standards to correct for matrix effects . Sample preparation involves solid-phase extraction (SPE) with C18 cartridges to isolate the compound from interferents .
Advanced Research Questions
Q. What experimental strategies are employed to resolve contradictions in reported biological activities of Isochanoclavine I across in vitro and in vivo models?
- Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, dosing regimens) or compound purity. To address this:
Replicate Studies: Use standardized protocols (e.g., OECD guidelines) for cytotoxicity assays (e.g., MTT, ATP luminescence) across multiple cell lines (e.g., HEK293, HepG2) .
Purity Validation: Apply orthogonal analytical methods (HPLC, NMR) to confirm ≥95% purity .
Mechanistic Profiling: Compare receptor-binding affinities (e.g., serotonin receptor subtypes via radioligand assays) to contextualize activity variations . Contradictory data should be analyzed through meta-regression to identify confounding variables (e.g., solvent carriers like DMSO) .
Q. How can computational modeling be integrated with experimental data to elucidate the structure-activity relationships (SAR) of Isochanoclavine I derivatives?
- Methodological Answer:
Molecular Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses at target receptors (e.g., 5-HT2A), prioritizing derivatives with improved binding energies .
Dynamic Simulations: Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor stability over 100-ns trajectories .
Validation: Synthesize top-scoring derivatives and test in vitro (e.g., cAMP assays) and in silico predictions. Discordant results may indicate limitations in force-field parameters or solvent models .
Q. What experimental designs are optimal for investigating the biosynthetic gene cluster (BGC) of Isochanoclavine I in non-model fungal species?
- Methodological Answer:
Genome Mining: Annotate BGCs via antiSMASH or PRISM, focusing on eas (ergot alkaloid synthesis) homologs .
CRISPR-Cas9 Knockouts: Target putative genes (e.g., ccsA, cloA) to confirm their role in alkaloid production .
Heterologous Expression: Transfer BGCs into Aspergillus nidulans for pathway reconstitution and intermediate profiling . LC-HRMS and isotopic labeling (e.g., ¹³C-acetate) track precursor incorporation .
Methodological Considerations
- Data Contradiction Analysis: Use funnel plots or Egger’s regression to assess publication bias in existing literature . Re-analyses of raw data (e.g., via Open Science Framework) enhance reproducibility .
- Ethical & Feasibility Checks: Ensure biosafety compliance (e.g., BSL-2 for fungal cultures) and validate scalability of synthesis protocols early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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